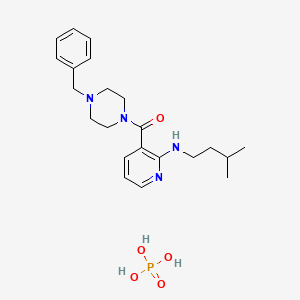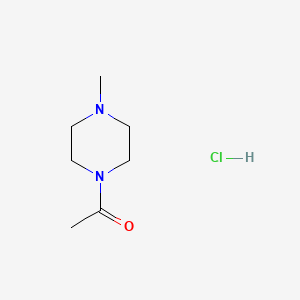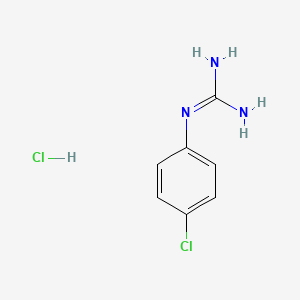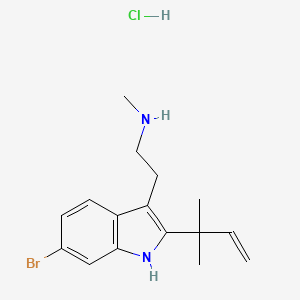
デスホルミルフルストラブロミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desformylflustrabromine Hydrochloride, also known as dFBr hydrochloride, is a selective positive allosteric modulator of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) with a pEC50 of 6.48 . It has been shown to increase whole cell current when co-applied with effective concentrations of ACh .
Molecular Structure Analysis
The molecular weight of Desformylflustrabromine Hydrochloride is 357.72 . The chemical formula is C16H21BrN2.HCl . The compound is solid and white to off-white in color .Chemical Reactions Analysis
Desformylflustrabromine Hydrochloride is a selective agonist of α4β2 neuronal nicotinic acetylcholine receptor (nAChR) with a pEC50 of 6.48 . It has been shown to potentiate ACh-induced responses .Physical And Chemical Properties Analysis
Desformylflustrabromine Hydrochloride is soluble in DMSO to 100 mM . .科学的研究の応用
デスホルミルフルストラブロミン塩酸塩:科学研究の応用に関する包括的な分析
神経科学認知増強: デスホルミルフルストラブロミン塩酸塩 (dFBr) は、認知プロセスに関与する α4β2 を含むニコチン性アセチルコリン受容体の正のアロステリックモジュレーターとして同定されています。研究によると、dFBr は、特に新規物体認識課題 (NORT) や注意セットシフト課題 (ASST) などの注意と記憶を測定する課題において、ラットの認知能力を高めることが示されています。 化合物の効果は、ジヒドロ-β-エリトロイジンによって阻害され、α4β2-nAChRs の特異的な関与を示唆しています .
疼痛管理: 疼痛管理の分野では、dFBr は、化学的に誘発された疼痛に対する効果について評価されています。この化合物は、マウスを用いたホルマリン誘発疼痛試験と酢酸誘発屈曲反応試験でテストされました。 結果は、dFBr が疼痛軽減の治療薬として可能性を秘めていることを示唆しています .
β-アミロイドペプチドに対する神経保護: dFBr は、β-アミロイド (1–42) ペプチドによる α2β2 および α4β2 ニコチン性アセチルコリン受容体の阻害を軽減するため、神経保護においても有望です。 このペプチドは、アルツハイマー病などの神経変性疾患に関連しており、dFBr が神経機能の保護に役立つ可能性を示しています .
ニコチン性アセチルコリン受容体のモジュレーション: 認知増強や神経保護に加えて、dFBr は、脳の胆汁系で重要な役割を果たす α4β2 受容体のアロステリックモジュレーターとして機能します。 このモジュレーションは、胆汁性シグナル伝達および関連する神経学的障害に関する研究にさまざまな影響を与える可能性があります .
潜在的な治療的応用: ニコチン性アセチルコリン受容体に対するモジュレーション効果と認知および疼痛への影響を考えると、dFBr は、精神的または神経変性疾患など、これらのシステムが調節不全になっている状態の治療的応用において可能性を秘めている可能性があります .
化学研究受容体相互作用研究: 化学研究では、dFBr は、特にニコチン性アセチルコリン受容体を含む受容体相互作用を研究するためのツール化合物として役立ちます。 受容体活性をモジュレーションする能力により、これらの受容体の薬力学を理解する上で非常に役立ちます .
作用機序
Target of Action
Desformylflustrabromine Hydrochloride (dFBr) is a selective agonist of the neuronal nicotinic acetylcholine receptor (nAChR) in α4β2 neurons . The α4β2 nicotinic acetylcholine receptors (α4β2-nAChRs) are the most predominant nAChRs in the brain . They play a crucial role in cognitive processes and are involved in the pathophysiology of disorders that affect cognitive abilities, such as schizophrenia and Alzheimer’s disease .
Mode of Action
dFBr acts as a positive allosteric modulator of α4β2-nAChRs . It enhances the receptor’s response to acetylcholine, the natural ligand, by binding to a site different from the acetylcholine binding site . This modulation increases the whole cell current when co-applied with effective concentrations of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by dFBr is the nicotinic acetylcholine receptor pathway . By potentiating the α4β2-nAChRs, dFBr enhances the flow of ions through the receptor channel, leading to increased neuronal excitability and neurotransmitter release . This can have downstream effects on various cognitive processes.
Result of Action
The potentiation of α4β2-nAChRs by dFBr has several effects at the molecular and cellular levels. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models . Furthermore, it has been found to enhance cognition . For instance, dFBr attenuated the delay-induced impairment in novel object recognition task performance and facilitated cognitive flexibility in the attentional set-shifting task in rats .
Action Environment
The action, efficacy, and stability of dFBr can be influenced by various environmental factors. Given its marine origin and its ability to cross the blood-brain barrier , it can be hypothesized that factors such as temperature, pH, and presence of other molecules could potentially impact its action.
将来の方向性
Desformylflustrabromine Hydrochloride has been shown to have anti-addictive effects in vivo . It has also been shown to enhance cognition in rats and decrease voluntary ethanol consumption and preference in rats . These findings suggest that Desformylflustrabromine Hydrochloride could be a potential therapeutic candidate for cognitive impairment and substance abuse disorders .
生化学分析
Biochemical Properties
Desformylflustrabromine Hydrochloride selectively increases the ionic current through α4β2 in the presence of acetylcholine . It displays 14.7-fold selectivity for α4β2 over homomeric (α7) receptors . It has been found to be a positive allosteric modulator for the α2β2 subtype of neuronal nicotinic acetylcholine receptor .
Cellular Effects
Desformylflustrabromine Hydrochloride has been shown to have moderate cytotoxic effects on HCT-116 cells . It also has been found to attenuate the delay-induced impairment in novel object recognition task performance and facilitate cognitive flexibility in the attentional set-shifting task in rats .
Molecular Mechanism
Desformylflustrabromine Hydrochloride exerts its effects at the molecular level by binding in the ion channel of muscle-type nicotinic acetylcholine receptors . It also relieves the inhibition of both α2β2 and α4β2 nicotinic acetylcholine receptors by β-Amyloid (1–42) Peptide .
Temporal Effects in Laboratory Settings
The effects of Desformylflustrabromine Hydrochloride over time in laboratory settings are not extensively studied yet. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models .
Dosage Effects in Animal Models
In animal models, Desformylflustrabromine Hydrochloride has been shown to selectively reduce ethanol but not sucrose consumption in the intermittent access two-bottle choice model of voluntary ethanol consumption . It also decreased preference for ethanol in both male and female rats .
Metabolic Pathways
It is known to interact with α4β2 and α2β2 nicotinic acetylcholine receptors .
Transport and Distribution
特性
IUPAC Name |
2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZWEAPBLKXKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


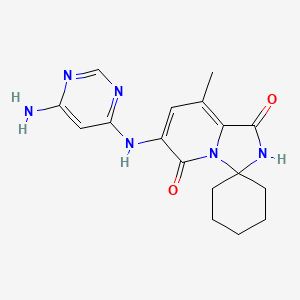
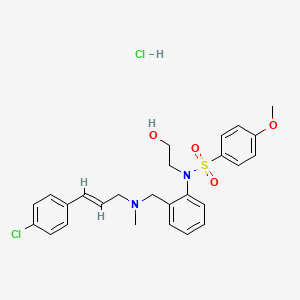
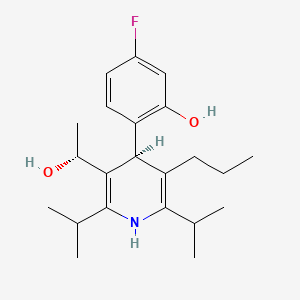
![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

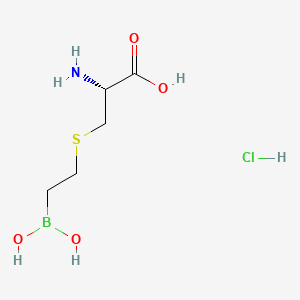

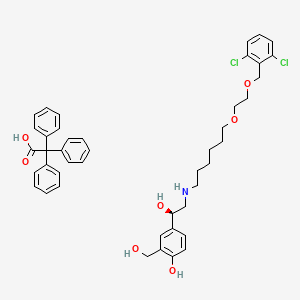

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)
